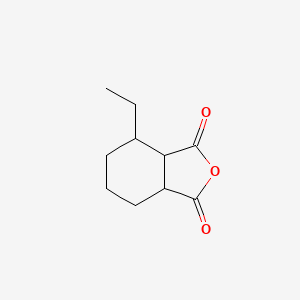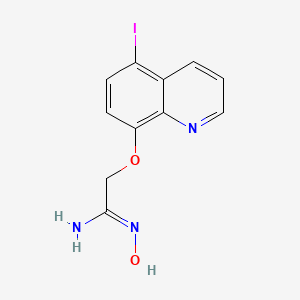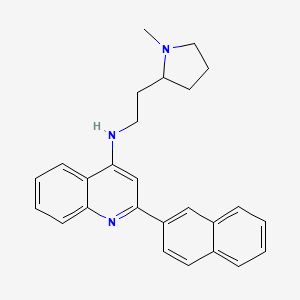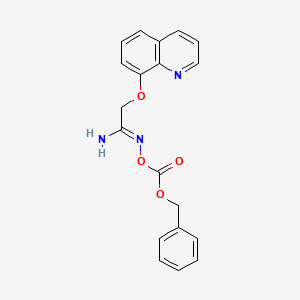
Ethyl 2-ethyltetrahydro-3-methyl-4,5-dioxo-3-furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with ethyl, methyl, and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of the ethyl 2-bromo-3-methylbutanoate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
作用机制
The mechanism of action of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or other biomolecules, modulating various biochemical pathways and physiological processes.
相似化合物的比较
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Lacks the ethyl group at the 2-position, which may affect its reactivity and applications.
Methyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
2-Ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The unique combination of substituents in Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate gives it distinct properties and makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
94088-20-7 |
|---|---|
分子式 |
C10H14O5 |
分子量 |
214.21 g/mol |
IUPAC 名称 |
ethyl 2-ethyl-3-methyl-4,5-dioxooxolane-3-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-4-6-10(3,9(13)14-5-2)7(11)8(12)15-6/h6H,4-5H2,1-3H3 |
InChI 键 |
MDCJZBLMUIGLDD-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C(=O)C(=O)O1)(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)




![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

